1-(4-Coumaroyl)alpha-rhamnopyranose
Description
1-(4-Coumaroyl)alpha-rhamnopyranose, also known as 1-CARP, is a chemical compound with the molecular formula C15H18O7 . It has a molecular weight of 310.29900 . The compound is derived from phenylpropanoids metabolism pathway and plays an important role in plant growth and development and stress response .
Molecular Structure Analysis
The molecular structure of 1-(4-Coumaroyl)alpha-rhamnopyranose consists of a rhamnopyranose sugar moiety attached to a coumaroyl group . The exact mass of the molecule is 310.10500 .Physical And Chemical Properties Analysis
1-(4-Coumaroyl)alpha-rhamnopyranose has a density of 1.44g/cm3 and a boiling point of 532.2ºC at 760mmHg . The compound has a flash point of 198.4ºC . Its Polar Surface Area (PSA) is 127.45000 .Future Directions
The future directions of research on 1-(4-Coumaroyl)alpha-rhamnopyranose could involve further exploration of its biological activities and potential applications, particularly in the context of its antiproliferative effects . Additionally, more research could be conducted to elucidate its synthesis pathway and chemical reactions.
properties
IUPAC Name |
[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O7/c1-8-12(18)13(19)14(20)15(21-8)22-11(17)7-4-9-2-5-10(16)6-3-9/h2-8,12-16,18-20H,1H3/b7-4+/t8-,12-,13+,14+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGOPIRPQIZFRD-UVHWXNHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C=CC2=CC=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Coumaroyl)alpha-rhamnopyranose | |
CAS RN |
102719-86-8 | |
Record name | 1-(4-Coumaroyl)alpha-rhamnopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102719868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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